3-Acetylpyridine oxime
CAS No.: 106881-77-0
Cat. No.: VC20740712
Molecular Formula: C7H8N2O
Molecular Weight: 136.15 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 106881-77-0 |
---|---|
Molecular Formula | C7H8N2O |
Molecular Weight | 136.15 g/mol |
IUPAC Name | (NE)-N-(1-pyridin-3-ylethylidene)hydroxylamine |
Standard InChI | InChI=1S/C7H8N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-5,10H,1H3/b9-6+ |
Standard InChI Key | MSRXORUOQNNOKN-RMKNXTFCSA-N |
Isomeric SMILES | C/C(=N\O)/C1=CN=CC=C1 |
SMILES | CC(=NO)C1=CN=CC=C1 |
Canonical SMILES | CC(=NO)C1=CN=CC=C1 |
Chemical Structure and Properties
Molecular Information
3-Acetylpyridine oxime is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₈N₂O. It features a pyridine ring with an acetyl oxime group at the 3-position . The compound is also known by its IUPAC name, N-(1-pyridin-3-ylethylidene)hydroxylamine.
The basic structural characteristics include:
-
Molecular Formula: C₇H₈N₂O
-
Molecular Weight: 136.15 g/mol
-
SMILES Notation: C/C(=N\O)/C1=CN=CC=C1
-
InChI: InChI=1S/C7H8N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-5,10H,1H3/b9-6+
The compound consists of a pyridine ring with a nitrogen at position 1, and an acetyl oxime group (-C(CH₃)=NOH) attached at the 3-position of the ring. The oxime group introduces an additional nitrogen and oxygen, contributing to the compound's hydrogen bonding capabilities and reactivity patterns.
Physical Properties
Table 1: Predicted Collision Cross Section Data for 3-Acetylpyridine Oxime
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 137.07094 | 126.5 |
[M+Na]⁺ | 159.05288 | 138.6 |
[M+NH₄]⁺ | 154.09748 | 134.8 |
[M+K]⁺ | 175.02682 | 132.9 |
[M-H]⁻ | 135.05638 | 128.4 |
[M+Na-2H]⁻ | 157.03833 | 134.1 |
[M]⁺ | 136.06311 | 128.6 |
[M]⁻ | 136.06421 | 128.6 |
These collision cross-section values provide valuable information for mass spectrometry analysis and identification of the compound in complex mixtures.
Synthesis and Preparation
The primary synthetic route to 3-acetylpyridine oxime involves the reaction of 3-acetylpyridine with hydroxylamine. This nucleophilic addition reaction produces the oxime derivative through the following general pathway:
-
3-Acetylpyridine is reacted with hydroxylamine hydrochloride in an appropriate solvent
-
The reaction is typically conducted in the presence of a base (often sodium hydroxide or pyridine) to neutralize the hydrochloride
-
The oxime forms through nucleophilic addition of hydroxylamine to the carbonyl group
-
The reaction product is isolated through standard purification techniques such as recrystallization or column chromatography
This synthetic approach allows for the conversion of the carbonyl group in 3-acetylpyridine to the corresponding oxime functional group, which alters both the physical and chemical properties of the molecule.
Applications and Research
Role in Organic Synthesis
3-Acetylpyridine oxime serves as a valuable intermediate in the synthesis of various heterocyclic compounds. The oxime functional group introduces both electrophilic and nucleophilic sites, making it versatile for further chemical transformations. Some key synthetic applications include:
-
Precursor for isoxazole synthesis through cycloaddition reactions
-
Intermediate in the preparation of amines through reduction
-
Starting material for rearrangement reactions leading to amides
-
Component in coupling reactions for the synthesis of more complex heterocycles
These synthetic capabilities make 3-acetylpyridine oxime a valuable building block in organic chemistry, particularly for the development of compounds with potential biological activities.
Comparison with Related Compounds
Comparison with Parent Compound
3-Acetylpyridine, the parent compound from which 3-acetylpyridine oxime is derived, differs significantly in several aspects:
Table 2: Comparison of 3-Acetylpyridine and 3-Acetylpyridine Oxime
Property | 3-Acetylpyridine | 3-Acetylpyridine Oxime |
---|---|---|
Molecular Formula | C₇H₇NO | C₇H₈N₂O |
Molecular Weight | 121.14 g/mol | 136.15 g/mol |
Functional Group | Ketone | Oxime |
Physical State | Liquid | Solid |
Boiling Point | 220.8°C | Not determined |
Melting Point | 11-13°C | Not determined |
Hydrogen Bonding | Less capable | More capable due to OH group |
Reactivity | Carbonyl reactions | Oxime-specific reactions |
The conversion of the ketone to an oxime introduces an additional hydrogen bond donor (the OH group) and acceptor (the nitrogen), affecting solubility, intermolecular interactions, and chemical reactivity.
Comparison with Isomeric Compounds
Other positional isomers of acetylpyridine oxime include 2-acetylpyridine oxime and 4-acetylpyridine oxime. These compounds share the same molecular formula but differ in the position of the acetyl oxime group on the pyridine ring.
The position of the substituent affects the electronic distribution in the molecule, potentially impacting:
-
Basicity of the pyridine nitrogen
-
Reactivity of the oxime functional group
-
Hydrogen bonding patterns
-
Interactions with biological targets
Future Research Directions
Based on the current understanding of 3-acetylpyridine oxime, several promising research directions emerge:
-
Detailed structure-activity relationship studies to optimize its potential as an acetylcholinesterase reactivator
-
Further investigation of its antimicrobial properties against a broader range of pathogens
-
Exploration of its potential as a ligand in coordination chemistry and catalysis
-
Development of more efficient synthetic routes for large-scale production
-
Screening for other biological activities, such as antioxidant or anti-inflammatory properties
These research areas could significantly expand our understanding of 3-acetylpyridine oxime and potentially lead to valuable applications in medicine, chemistry, and materials science.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume